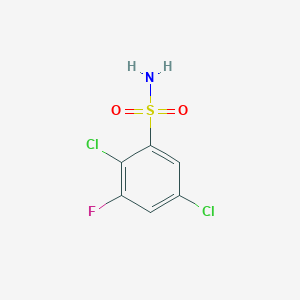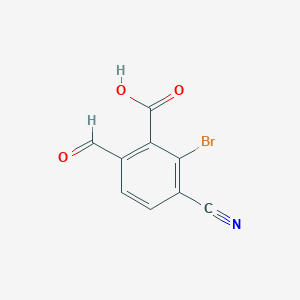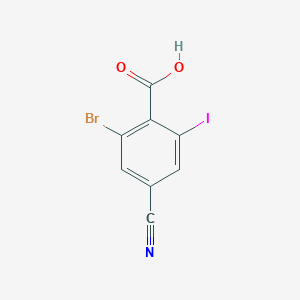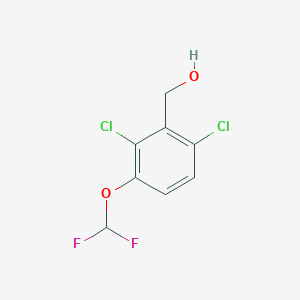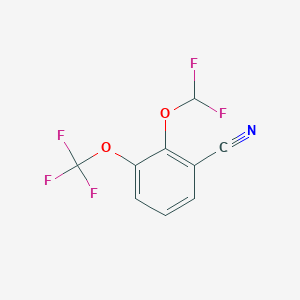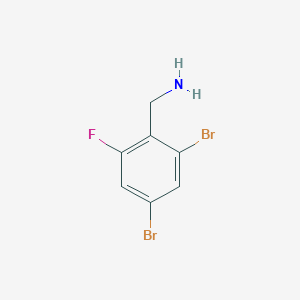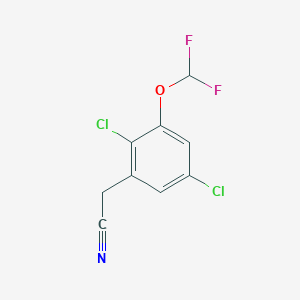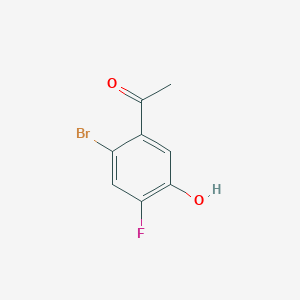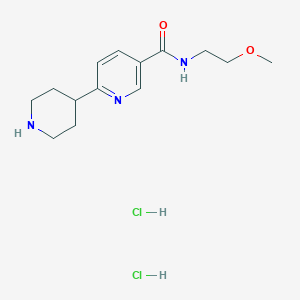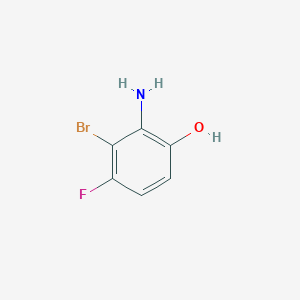![molecular formula C13H21Cl2N3O2 B1413390 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride CAS No. 2103630-12-0](/img/structure/B1413390.png)
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride
Descripción general
Descripción
2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride is a useful research compound. Its molecular formula is C13H21Cl2N3O2 and its molecular weight is 322.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(3-Hydroxy-8-azabicyclo[3.2.1]oct-3-yl)methyl]-6-methylpyridazin-3(2H)-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antibacterial Activity
Quinolone and naphthyridine antibacterial agents, including compounds with the structure of 3-amino-8-azabicyclo[3.2.1]octanes, demonstrate notable antibacterial activity. They are effective against a range of Gram-negative and Gram-positive organisms and target bacterial DNA gyrase. For instance, endo-7-(3-amino-8-azabicyclo[3.2.1]oct-8-yl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid outperforms its piperazine parent in antibacterial efficacy (Kiely et al., 1991).
Nematicidal Activity
Novel compounds derived from 5-HT3 receptor antagonists, including those with 8-azabicyclo[3.2.1]octan-3-yl structures, show significant nematicidal activity. This is particularly evident against pinewood nematodes B. xylophilus and root-knot nematodes M. incognita. One compound, 3-(tert-butylimino)-2-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2,3-dihydro-1H-isoindol-1-one, demonstrated a lethal rate of 75% at a concentration of 10 mg/l (Xu et al., 2021).
Synthesis of Tropane Alkaloids
3-Hydroxy-4-pyrones, which can be transformed into 4-methoxy-3-oxidopyridinium ylides, facilitate the synthesis of highly functionalized azabicyclo[3.2.1]octane moieties. These frameworks potentially allow for the divergent conversion into a variety of natural and non-natural tropane alkaloids (Rumbo et al., 1996).
Serotonin Receptor Antagonism
Compounds with 8-azabicyclo[3.2.1]oct-3-yl structures have been shown to act as potent serotonin 5-HT3 receptor antagonists. Such antagonists are effective in various pharmacological applications, including the inhibition of emesis induced by cytotoxic drugs or total body X-radiation (Suzuki et al., 2001).
PI3 Kinase Inhibition
The compound 1-(4-(4-((1R,5R,6R)-6-hydroxy-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-6-morpholino-1,3,5-triazin-2-yl)phenyl)-3-(pyridin-4-yl)urea, an active metabolite of the PI3 kinase inhibitor PKI-179, has been synthesized and its stereochemistry determined. It exhibits notable potential in kinase inhibition (Chen et al., 2010).
Mecanismo De Acción
Target of Action
The compound’s primary target is related to the family of tropane alkaloids . The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound’s structure, is the central core of these alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities .
Mode of Action
It’s derived from5-HT3 receptor antagonists hexahydroazepinylbenzamides . This suggests that it might interact with the 5-HT3 receptors, which are serotonin receptors and play a crucial role in various physiological activities.
Biochemical Pathways
Given its derivation from 5-ht3 receptor antagonists, it might influence the serotonin system . Serotonin is a significant monoamine neurotransmitter, found in both vertebrates and invertebrates, and influences various biological behaviors like eating, movement, and reproduction .
Result of Action
The compound has been evaluated against pinewood nematodes and root-knot nematodes, showing a good lethal rate and serious nervous curl effect against pinewood nematodes . The inhibition activities of a similar compound against root-knot nematodes were also observed .
Action Environment
The environment can significantly influence the action, efficacy, and stability of the compound. It’s worth noting that many synthetic nematicides are being restricted or weeded out due to their toxicity to the environment or mammals . Therefore, the development of novel, environmentally friendly, efficient, and less toxic nematicides has become a significant research topic .
Propiedades
IUPAC Name |
2-[(3-hydroxy-8-azabicyclo[3.2.1]octan-3-yl)methyl]-6-methylpyridazin-3-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.2ClH/c1-9-2-5-12(17)16(15-9)8-13(18)6-10-3-4-11(7-13)14-10;;/h2,5,10-11,14,18H,3-4,6-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPWUNPLUIEOLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2(CC3CCC(C2)N3)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21Cl2N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



